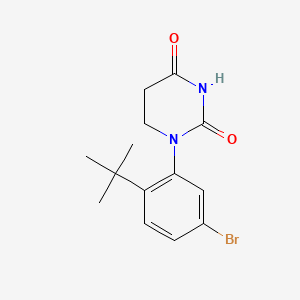
1-(5-Bromo-2-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione is a chemical compound with a unique structure that includes a bromine atom, a tert-butyl group, and a diazinane ring
Vorbereitungsmethoden
The synthesis of 1-(5-bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione typically involves several steps:
Starting Materials: The synthesis begins with 5-bromo-2-tert-butylphenol, which is a commercially available compound.
Reaction with Diazinane: The phenol is reacted with diazinane under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
1-(5-Bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as major products.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(5-bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.
Pathways Involved: The pathways affected by the compound include those related to cell signaling, apoptosis, and inflammation. By modulating these pathways, the compound can exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds:
Similar Compounds: Compounds such as 5-bromo-2-tert-butylphenol and 1,3-diazinane-2,4-dione share structural similarities with the compound .
Uniqueness: The presence of both the bromine atom and the tert-butyl group in the same molecule makes 1-(5-bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione unique. This combination of functional groups imparts distinct chemical and biological properties to the compound.
Eigenschaften
Molekularformel |
C14H17BrN2O2 |
|---|---|
Molekulargewicht |
325.20 g/mol |
IUPAC-Name |
1-(5-bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H17BrN2O2/c1-14(2,3)10-5-4-9(15)8-11(10)17-7-6-12(18)16-13(17)19/h4-5,8H,6-7H2,1-3H3,(H,16,18,19) |
InChI-Schlüssel |
YTUPPXTUUSRMLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


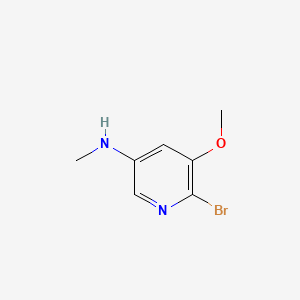

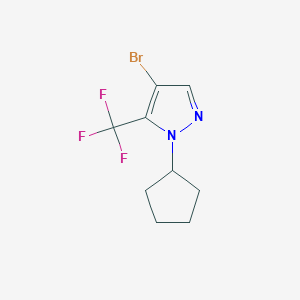


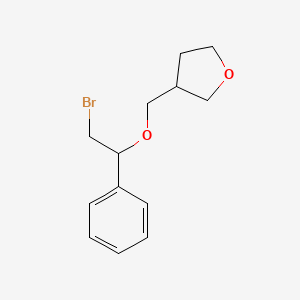

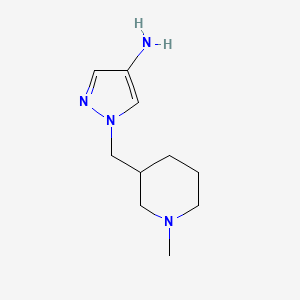
![tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B13484732.png)


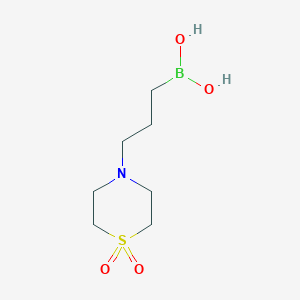
![1-{3-Azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one](/img/structure/B13484760.png)
![rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid](/img/structure/B13484765.png)
